Cas no 2060036-13-5 (2-methyl-5-(3-methylazetidin-3-yl)-1,3,4-oxadiazole dihydrochloride)

2-methyl-5-(3-methylazetidin-3-yl)-1,3,4-oxadiazole dihydrochloride 化学的及び物理的性質
名前と識別子
-
- 2-Methyl-5-(3-methylazetidin-3-yl)-1,3,4-oxadiazole
- dihydrochloride
- 2-methyl-5-(3-methylazetidin-3-yl)-1,3,4-oxadiazole dihydrochloride
-
- MDL: MFCD30497816
- インチ: 1S/C7H11N3O.ClH/c1-5-9-10-6(11-5)7(2)3-8-4-7;/h8H,3-4H2,1-2H3;1H
- InChIKey: JKGXYGHRVYEWLQ-UHFFFAOYSA-N
- ほほえんだ: CC1(C2OC(C)=NN=2)CNC1.Cl
2-methyl-5-(3-methylazetidin-3-yl)-1,3,4-oxadiazole dihydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-331750-2.5g |
2-methyl-5-(3-methylazetidin-3-yl)-1,3,4-oxadiazole dihydrochloride |
2060036-13-5 | 2.5g |
$2576.0 | 2023-09-04 | ||
Enamine | EN300-331750-0.05g |
2-methyl-5-(3-methylazetidin-3-yl)-1,3,4-oxadiazole dihydrochloride |
2060036-13-5 | 0.05g |
$306.0 | 2023-09-04 | ||
Enamine | EN300-331750-10g |
2-methyl-5-(3-methylazetidin-3-yl)-1,3,4-oxadiazole dihydrochloride |
2060036-13-5 | 10g |
$5652.0 | 2023-09-04 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01033401-1g |
2-Methyl-5-(3-methylazetidin-3-yl)-1,3,4-oxadiazole dihydrochloride |
2060036-13-5 | 95% | 1g |
¥6559.0 | 2023-03-11 | |
Enamine | EN300-331750-5.0g |
2-methyl-5-(3-methylazetidin-3-yl)-1,3,4-oxadiazole dihydrochloride |
2060036-13-5 | 5.0g |
$3812.0 | 2023-02-23 | ||
Enamine | EN300-331750-0.1g |
2-methyl-5-(3-methylazetidin-3-yl)-1,3,4-oxadiazole dihydrochloride |
2060036-13-5 | 0.1g |
$457.0 | 2023-09-04 | ||
Enamine | EN300-331750-1.0g |
2-methyl-5-(3-methylazetidin-3-yl)-1,3,4-oxadiazole dihydrochloride |
2060036-13-5 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-331750-1g |
2-methyl-5-(3-methylazetidin-3-yl)-1,3,4-oxadiazole dihydrochloride |
2060036-13-5 | 1g |
$1315.0 | 2023-09-04 | ||
Enamine | EN300-331750-0.5g |
2-methyl-5-(3-methylazetidin-3-yl)-1,3,4-oxadiazole dihydrochloride |
2060036-13-5 | 0.5g |
$1025.0 | 2023-09-04 | ||
Enamine | EN300-331750-0.25g |
2-methyl-5-(3-methylazetidin-3-yl)-1,3,4-oxadiazole dihydrochloride |
2060036-13-5 | 0.25g |
$650.0 | 2023-09-04 |
2-methyl-5-(3-methylazetidin-3-yl)-1,3,4-oxadiazole dihydrochloride 関連文献
-
Fuchuan Guo,Tianqi Zi,Liyan Liu,Rennan Feng,Changhao Sun Food Funct., 2017,8, 2455-2464
-
Joscelyn C. Mejías,Michael R. Nelson,Olivia Liseth,Krishnendu Roy Lab Chip, 2020,20, 3601-3611
-
Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
-
Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
-
Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
-
Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
-
Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
-
Yinsong Si,Zongzhao Sun,Limin Huang,Min Chen,Limin Wu J. Mater. Chem. A, 2019,7, 8952-8959
-
Sai Zhang,Xuetao Shen,Zhiping Zheng,Yuanyuan Ma J. Mater. Chem. A, 2015,3, 10504-10511
2-methyl-5-(3-methylazetidin-3-yl)-1,3,4-oxadiazole dihydrochlorideに関する追加情報
Introduction to 2-methyl-5-(3-methylazetidin-3-yl)-1,3,4-oxadiazole dihydrochloride (CAS No. 2060036-13-5)
2-methyl-5-(3-methylazetidin-3-yl)-1,3,4-oxadiazole dihydrochloride, with the CAS number 2060036-13-5, is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of oxadiazoles, which are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. The unique structural features of this compound make it a promising candidate for various therapeutic applications.
The chemical structure of 2-methyl-5-(3-methylazetidin-3-yl)-1,3,4-oxadiazole dihydrochloride consists of a 1,3,4-oxadiazole ring substituted with a methyl group and a 3-methylazetidine moiety. The presence of the azetidine ring, which is a four-membered heterocyclic compound, imparts additional stability and bioavailability to the molecule. The dihydrochloride salt form enhances its solubility and pharmacokinetic properties, making it suitable for various drug delivery systems.
Recent studies have highlighted the potential of 2-methyl-5-(3-methylazetidin-3-yl)-1,3,4-oxadiazole dihydrochloride in treating neurological disorders. A study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent neuroprotective effects by inhibiting oxidative stress and reducing neuroinflammation. The mechanism of action involves the modulation of key signaling pathways such as NF-κB and MAPK, which are crucial in neurodegenerative diseases like Alzheimer's and Parkinson's.
In addition to its neuroprotective properties, 2-methyl-5-(3-methylazetidin-3-yl)-1,3,4-oxadiazole dihydrochloride has shown promise in cancer research. Preclinical studies have indicated that this compound can selectively target cancer cells by inducing apoptosis and inhibiting cell proliferation. A research article in Cancer Letters reported that the compound effectively reduced tumor growth in xenograft models of breast cancer and colorectal cancer. The selective toxicity to cancer cells without significant adverse effects on normal cells makes it an attractive candidate for further development as an anticancer agent.
The pharmacokinetic profile of 2-methyl-5-(3-methylazetidin-3-yl)-1,3,4-oxadiazole dihydrochloride has also been extensively studied. In vitro and in vivo experiments have shown that the compound has good oral bioavailability and a favorable half-life, which are essential for sustained therapeutic effects. The metabolic stability of the compound was evaluated using human liver microsomes, and it was found to be resistant to rapid metabolism by cytochrome P450 enzymes. This property ensures that the drug remains active in the body for an extended period, enhancing its therapeutic potential.
Clinical trials are currently underway to assess the safety and efficacy of 2-methyl-5-(3-methylazetidin-3-yl)-1,3,4-oxadiazole dihydrochloride. Phase I trials have demonstrated that the compound is well-tolerated by patients with minimal side effects. The most common adverse reactions reported include mild gastrointestinal discomfort and dizziness. These findings are encouraging and support further investigation into its therapeutic applications.
In conclusion, 2-methyl-5-(3-methylazetidin-3-yl)-1,3,4-oxadiazole dihydrochloride (CAS No. 2060036-13-5) is a promising compound with a wide range of potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for the development of new drugs targeting neurological disorders and cancer. Ongoing research and clinical trials will continue to elucidate its full potential and pave the way for its use in clinical practice.
2060036-13-5 (2-methyl-5-(3-methylazetidin-3-yl)-1,3,4-oxadiazole dihydrochloride) 関連製品
- 2138128-25-1(Spiro[2.5]octane-5-sulfonamide)
- 897472-52-5(2-4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl-6-fluoro-1,3-benzothiazole)
- 1795302-64-5(1-[3-(4-chlorophenyl)azepan-1-yl]pent-4-en-1-one)
- 2034572-10-4(2-(2-methylphenoxy)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}acetamide)
- 853743-94-9(2-2-(4-Chloro-3,5-dimethylphenoxy)acetamidoacetic Acid)
- 859537-81-8(4-(cyclopropanesulfonyl)phenol)
- 1339022-69-3(4-n-Butylthiobenzyl alcohol)
- 893943-43-6(2-methoxy-N-2-(2-methylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-ylacetamide)
- 1805455-46-2(4-Chloro-2-fluoro-6-methylmandelic acid)
- 941942-12-7(N-{2-6-(methylsulfanyl)-4-(morpholin-4-yl)-1H-pyrazolo3,4-dpyrimidin-1-ylethyl}-2-propylpentanamide)



